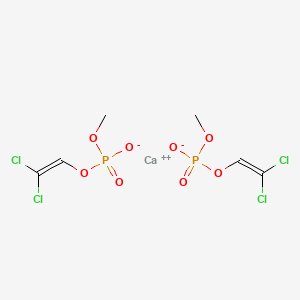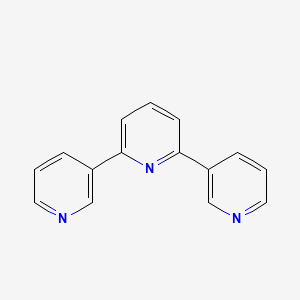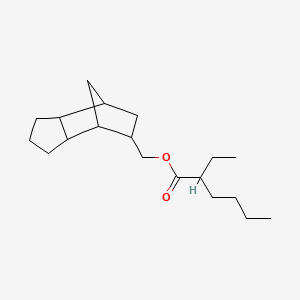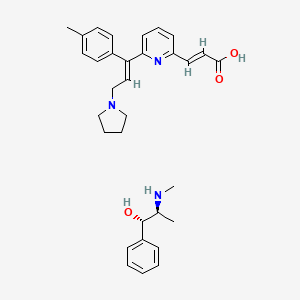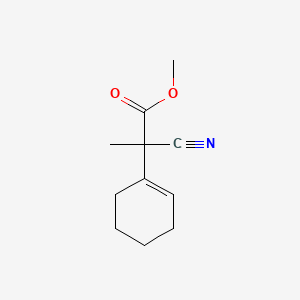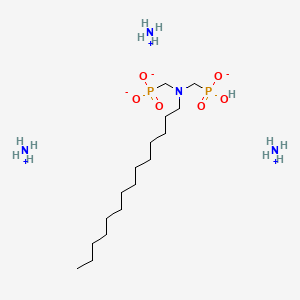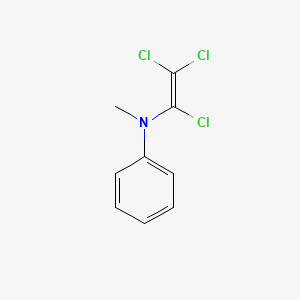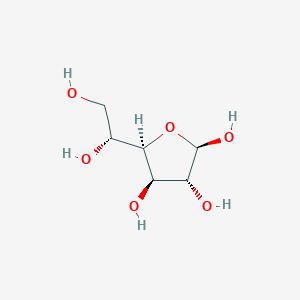
Triammonium hydrogen (((2-ethylhexyl)imino)bis(methylene))diphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triammonium hydrogen (((2-ethylhexyl)imino)bis(methylene))diphosphonate is a chemical compound with the molecular formula C10H22NO6P2.3H4N and a molecular weight of 368.35 g/mol . This compound is known for its unique structure, which includes a diphosphonate group bonded to an imino group and an ethylhexyl chain. It is often used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triammonium hydrogen (((2-ethylhexyl)imino)bis(methylene))diphosphonate typically involves the reaction of phosphonic acid derivatives with amines. One common method includes the reaction of (((2-ethylhexyl)imino)bis(methylene))bisphosphonic acid with ammonium hydroxide under controlled conditions to yield the triammonium salt .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions in controlled environments to ensure purity and yield. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
Triammonium hydrogen (((2-ethylhexyl)imino)bis(methylene))diphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of phosphorus.
Reduction: It can be reduced using suitable reducing agents to yield lower oxidation state products.
Substitution: The imino and phosphonate groups can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphine compounds .
Scientific Research Applications
Triammonium hydrogen (((2-ethylhexyl)imino)bis(methylene))diphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mechanism of Action
The mechanism of action of Triammonium hydrogen (((2-ethylhexyl)imino)bis(methylene))diphosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Tetrapotassium (((2-ethylhexyl)imino)bis(methylene))diphosphonate: Similar in structure but differs in the cation used.
(((2-ethylhexyl)imino)bis(methylene))bisphosphonic acid: The parent acid form of the compound.
Uniqueness
Triammonium hydrogen (((2-ethylhexyl)imino)bis(methylene))diphosphonate is unique due to its specific ammonium salt form, which imparts distinct solubility and reactivity characteristics compared to its analogs. This makes it particularly useful in applications where these properties are advantageous .
Properties
CAS No. |
94107-83-2 |
|---|---|
Molecular Formula |
C10H34N4O6P2 |
Molecular Weight |
368.35 g/mol |
IUPAC Name |
triazanium;[2-ethylhexyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate |
InChI |
InChI=1S/C10H25NO6P2.3H3N/c1-3-5-6-10(4-2)7-11(8-18(12,13)14)9-19(15,16)17;;;/h10H,3-9H2,1-2H3,(H2,12,13,14)(H2,15,16,17);3*1H3 |
InChI Key |
UUJVLNGOXOLLOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




